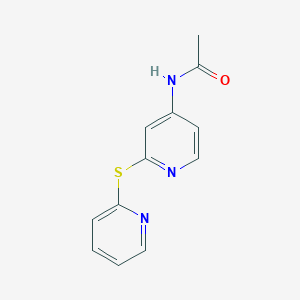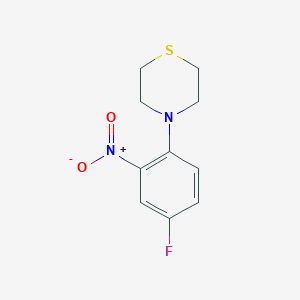
N-(2-fluoro-5-pyrrol-1-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-pyrrol-1-ylphenyl)acetamide, commonly known as FPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FPA is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
FPA exerts its pharmacological effects by inhibiting the activity of several enzymes, including COX-2 and HDACs. By inhibiting COX-2, FPA reduces the production of prostaglandins, which are involved in inflammation and pain. By inhibiting HDACs, FPA promotes the acetylation of histones, which leads to changes in gene expression and can result in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
FPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that FPA inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. FPA has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, FPA has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPA has several advantages for lab experiments. It is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases. However, FPA also has some limitations. It is a synthetic compound, which may limit its availability and increase its cost. In addition, FPA may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of FPA. One potential direction is the development of FPA derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of FPA in combination with other drugs for the treatment of various diseases. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of FPA could provide insights into the pathophysiology of various diseases and facilitate the development of novel therapeutic strategies.
Conclusion:
In conclusion, FPA is a synthetic compound that has shown promising results in the treatment of various diseases. FPA inhibits the activity of several enzymes, including COX-2 and HDACs, and has several biochemical and physiological effects. FPA has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of FPA, including the development of FPA derivatives with improved pharmacological properties and investigation of FPA in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of FPA involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-fluoro-5-nitrophenylacetic acid, which is then reduced to 2-fluoro-5-aminophenylacetic acid. The final step involves the reaction of 2-fluoro-5-aminophenylacetic acid with pyrrole-1-carboxamidine to yield FPA.
Aplicaciones Científicas De Investigación
FPA has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. FPA has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. FPA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in various diseases, including cancer.
Propiedades
IUPAC Name |
N-(2-fluoro-5-pyrrol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9(16)14-12-8-10(4-5-11(12)13)15-6-2-3-7-15/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBNECZEDSUOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-pyrrol-1-ylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)
![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548074.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![2-bromo-4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B7548079.png)
![4-bromo-2-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B7548087.png)
![1-methyl-6-oxo-N-[3-(pyridin-2-ylcarbamoyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7548095.png)


![3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B7548128.png)


![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)
![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)
![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)